Integrin αIIbβ3 Binding Affinity of Ac-MRGDH-NH2-Ruthenium Conjugate: Kd = 0.061 μM
The ruthenium-peptide conjugate synthesized using Ac-MRGDH-NH2 (specifically the Λ-[1]Cl2 diastereoisomer) exhibits strong binding to integrin αIIbβ3 with a dissociation constant Kd = 0.061 μM [1]. This quantitative affinity confirms that the Ac-MRGDH-NH2 peptide retains integrin recognition capability even after coordination to the ruthenium center, enabling receptor-mediated cellular uptake. The assay was conducted using purified integrin αIIbβ3 in a competitive binding format.
| Evidence Dimension | Integrin αIIbβ3 binding affinity (Kd) |
|---|---|
| Target Compound Data | Λ-[1]Cl2: Kd = 0.061 μM |
| Comparator Or Baseline | Nontargeted analogue [2]Cl2 (ruthenium complex without RGD peptide): no measurable integrin binding |
| Quantified Difference | Targeted conjugate exhibits high-affinity binding; nontargeted analogue exhibits no measurable binding |
| Conditions | Purified integrin αIIbβ3; competitive binding assay |
Why This Matters
This quantifiable integrin affinity validates that Ac-MRGDH-NH2-functionalized prodrugs achieve receptor-mediated tumor targeting, a prerequisite for selective tumor accumulation and reduced off-target toxicity.
- [1] Zhang L, Wang P, Zhou XQ, et al. Cyclic ruthenium-peptide conjugates as integrin-targeting phototherapeutic prodrugs for the treatment of brain tumors. J Am Chem Soc. 2023;145(27):14963-14980. PMID: 37379365. View Source
